molecular formula C13H16N4O6 B563913 Furaltadone-d8 CAS No. 1246832-89-2

Furaltadone-d8

Cat. No.: B563913
CAS No.: 1246832-89-2
M. Wt: 332.342
InChI Key: YVQVOQKFMFRVGR-JVLFVLBTSA-N
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Description

Furaltadone-d8 is a deuterated form of Furaltadone, a nitrofuran antibiotic. It is primarily used in research settings, particularly in the field of proteomics. The molecular formula of this compound is C13H8D8N4O6, and it has a molecular weight of 332.34 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone-d8 involves the incorporation of deuterium atoms into the Furaltadone molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The specific reaction conditions and reagents used can vary depending on the desired level of deuteration and the starting materials available .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques such as microwave-assisted reactions and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods .

Chemical Reactions Analysis

Types of Reactions

Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Furaltadone-d8 is widely used in scientific research due to its stable isotopic labeling, which makes it an ideal internal standard for quantitative analysis in proteomics and other fields. Its applications include:

Mechanism of Action

Furaltadone-d8 exerts its effects by interfering with bacterial protein synthesis. It targets bacterial ribosomes, inhibiting the synthesis of essential proteins required for bacterial growth and replication. This leads to the death of the bacterial cells. The molecular pathways involved include the inhibition of mitogen-activated protein kinase 9 (MAPK9), which plays a role in cellular stress responses .

Comparison with Similar Compounds

Furaltadone-d8 is part of the nitrofuran class of antibiotics, which also includes compounds such as:

  • Nitrofurantoin
  • Furazolidone
  • Nitrofurazone
  • Nifursol
  • Nitrofuroxazide
  • Nifuraldezone
  • Nitrovin

Compared to these compounds, this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantitative analysis in research applications. This makes it particularly valuable as an internal standard in analytical chemistry .

Properties

CAS No.

1246832-89-2

Molecular Formula

C13H16N4O6

Molecular Weight

332.342

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i3D2,4D2,5D2,6D2

InChI Key

YVQVOQKFMFRVGR-JVLFVLBTSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]

Synonyms

5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone;  5-(Morpholinomethyl-d8)-3-(5-nitrofurfurylidenamino)-2-oxazolidone;  Altafur-d8;  NF 260-d8;  Furazolin-d8;  Ibifur-d8;  Medifuran-d8;  Unifur-d8;  Valsyn-d8; 

Origin of Product

United States

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